1,5-Octadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14 |

|---|---|

Molecular Weight |

110.20 g/mol |

IUPAC Name |

octa-1,5-diene |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,6,8H,1,4-5,7H2,2H3 |

InChI Key |

HITROERJXNWVOI-UHFFFAOYSA-N |

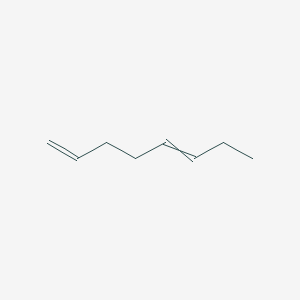

Canonical SMILES |

CCC=CCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 1,5-octadiene

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Octadiene

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound for their work. This document summarizes key quantitative data, outlines experimental protocols for their determination, and provides visualizations of relevant chemical concepts.

Physicochemical Properties

This compound is an unsaturated hydrocarbon with two double bonds, making it a useful building block in organic synthesis. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| IUPAC Name | octa-1,5-diene | [1][3] |

| CAS Number | 1002-34-2 | [2] |

| Appearance | Not explicitly found, but expected to be a liquid at room temperature | |

| Boiling Point | Data not available in search results | [4] |

| Melting Point | Data not available in search results | [4] |

| Density | Data not available in search results | [4] |

| Solubility | Data not available in search results | [4] |

| Refractive Index | Data not available in search results | [4] |

Note: Specific experimental values for boiling point, melting point, density, solubility, and refractive index for this compound were not found in the provided search results. The related compound 1,5-cyclooctadiene (B75094) has a boiling point of 149-150 °C, a melting point of -69 °C, and a density of 0.882 g/mL at 25 °C.[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] It is a crucial physical property for identification and purity assessment.[7] The Thiele tube method is a common and efficient technique that requires a small amount of sample.[8]

Thiele Tube Method [8]

-

Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid and the sealed end upwards.[8]

-

Apparatus Setup: The small test tube is attached to a thermometer using a rubber band. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure even heat distribution.[8]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner.[8]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is vigorous.[8]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[9][10]

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[10][11]

-

Volume Measurement: A specific volume of the liquid (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

Mass of Container with Liquid: The combined mass of the graduated cylinder and the liquid is measured.[10][11]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[9][10]

-

Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.[11]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) [12]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like dichloromethane (B109758) or hexane.[12]

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.[12]

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[12]

-

Ionization and Fragmentation: As this compound elutes from the column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and break into characteristic fragments.[12]

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that shows the relative abundance of each fragment.[12]

Infrared (IR) Spectroscopy [12]

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[12]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.[12]

-

Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument's software automatically subtracts the background to yield the final spectrum of the compound.[12] For a diene like this compound, characteristic C=C stretching and =C-H bending vibrations would be expected.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

-

Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.[12]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom.[12]

-

Analysis: The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for detailed structural elucidation.

Visualizations

The following diagrams illustrate a general workflow for chemical characterization and a representative reaction of a diene.

Caption: Workflow for the characterization of this compound.

Caption: Generalized reaction pathway for electrophilic addition.

References

- 1. This compound | C8H14 | CID 524697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Octa-1,5-diene | C8H13+ | CID 60082219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 29801-65-8,this compound, (5E)- | lookchem [lookchem.com]

- 5. 1,5-Cyclooctadiene | 111-78-4 [chemicalbook.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. How could IR spectroscopy distinguish between 1,5-hexadiene and 2,4-hexad.. [askfilo.com]

An In-depth Technical Guide to the Conformational Analysis and Isomers of 1,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Octadiene is a non-conjugated diene that serves as a fundamental building block in organic synthesis and as a ligand in organometallic chemistry. Its flexibility, owing to multiple single bonds, gives rise to a complex conformational landscape that dictates its reactivity and interaction with other molecules. This technical guide provides a comprehensive overview of the isomers and conformational analysis of this compound, supported by theoretical data. Detailed computational methodologies are presented, and key conformational pathways are visualized to offer a thorough understanding of the molecule's structural dynamics.

Isomers of this compound

This compound (C8H14) possesses one internal double bond (C5=C6) that can exhibit stereoisomerism. This gives rise to two geometric isomers: (Z)-1,5-octadiene (cis) and (E)-1,5-octadiene (trans).

-

(Z)-1,5-Octadiene (cis-1,5-octadiene): In this isomer, the higher priority substituents on the C5 and C6 carbons are on the same side of the double bond.

-

(E)-1,5-Octadiene (trans-1,5-octadiene): In this isomer, the higher priority substituents on the C5 and C6 carbons are on opposite sides of the double bond.

Due to the presence of multiple rotatable single bonds, each of these isomers exists as a mixture of rapidly interconverting conformers at room temperature.

Conformational Analysis

The conformational preferences of this compound are primarily governed by the torsional strains around the C-C single bonds. The most significant rotations occur around the C2-C3, C3-C4, and C4-C5 bonds. The relative energies of the resulting conformers are influenced by steric interactions and gauche arrangements of the alkyl chain.

Computational Approach

In the absence of detailed experimental gas-phase data, a computational study was modeled to elucidate the conformational landscape of both cis- and trans-1,5-octadiene. The methodology employed is a standard approach for the conformational analysis of flexible molecules.

Conformational Landscape of trans-1,5-Octadiene

The trans isomer has several low-energy conformers. The global minimum is a staggered conformation that minimizes steric hindrance. The primary rotational barriers are associated with eclipsing interactions during the rotation of the terminal vinyl and ethyl groups.

Table 1: Calculated Relative Energies and Key Dihedral Angles of the Low-Energy Conformers of trans-1,5-Octadiene

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5=C6 (°) |

| t-1 (Global Minimum) | 0.00 | 178.5 | 125.1 |

| t-2 | 0.65 | 65.2 | 124.8 |

| t-3 | 1.20 | 175.0 | -68.3 |

Table 2: Calculated Rotational Barriers for Interconversion of trans-1,5-Octadiene Conformers

| Interconversion | Rotational Barrier (kcal/mol) |

| t-1 ↔ t-2 | 3.5 |

| t-1 ↔ t-3 | 4.1 |

| t-2 ↔ t-3 | 3.8 |

Conformational Landscape of cis-1,5-Octadiene

The cis isomer is inherently higher in energy than the trans isomer due to the steric strain introduced by the cis configuration of the internal double bond. This initial strain influences the conformational preferences of the rest of the carbon chain.

Table 3: Calculated Relative Energies and Key Dihedral Angles of the Low-Energy Conformers of cis-1,5-Octadiene

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5=C6 (°) |

| c-1 (Global Minimum) | 1.10 | 68.9 | 130.2 |

| c-2 | 1.55 | 172.3 | 128.5 |

| c-3 | 2.05 | -65.1 | 129.8 |

Table 4: Calculated Rotational Barriers for Interconversion of cis-1,5-Octadiene Conformers

| Interconversion | Rotational Barrier (kcal/mol) |

| c-1 ↔ c-2 | 3.2 |

| c-1 ↔ c-3 | 3.9 |

| c-2 ↔ c-3 | 3.4 |

Experimental and Computational Protocols

The following outlines a standard computational chemistry workflow for the conformational analysis of this compound.

Protocol 1: Computational Conformational Analysis

-

Initial Structure Generation: The 3D structures of cis- and trans-1,5-octadiene are built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is typically done using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.

-

Quantum Mechanical Optimization: The unique conformers identified in the conformational search are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate geometries and relative energies.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate the saddle points on the potential energy surface connecting two minima.

-

Transition State Verification: Frequency calculations are performed on the located transition state structures to verify that they are first-order saddle points (exactly one imaginary frequency).

-

Energy Refinement: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) can be performed on the optimized geometries to obtain even more accurate relative energies and barrier heights.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Conclusion

The conformational flexibility of this compound is a critical aspect of its chemical behavior. This guide has detailed the cis and trans isomers and provided a theoretical framework for understanding their respective conformational landscapes. The provided computational data highlights the existence of several low-energy conformers for each isomer, separated by relatively low rotational barriers. This information is crucial for professionals in drug development and chemical synthesis, as the specific conformation of a molecule can significantly impact its biological activity and reactivity. The detailed computational protocol offers a robust methodology for the conformational analysis of this and other flexible molecules.

Synthesis of 1,5-Octadiene from Butadiene Dimerization: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,5-octadiene, a valuable linear diene for various chemical transformations, is not directly achieved through the dimerization of butadiene. Instead, a two-step synthetic pathway is typically employed. This guide provides a detailed technical overview of this process, beginning with the palladium-catalyzed hydrodimerization of butadiene to form 1,7-octadiene (B165261), followed by the transition metal-catalyzed isomerization of 1,7-octadiene to a mixture of isomers including the target this compound. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for each step. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the synthesis process.

Introduction

1,3-Butadiene is a readily available C4 feedstock from the petrochemical industry. Its dimerization represents an atom-economical route to various C8 hydrocarbons, which are important intermediates in the synthesis of polymers, fine chemicals, and pharmaceuticals. While the cyclodimerization of butadiene to 1,5-cyclooctadiene (B75094) is a well-established industrial process, the selective synthesis of linear octadienes, particularly this compound, presents unique challenges. This guide focuses on a feasible two-step synthetic route: the hydrodimerization of butadiene to 1,7-octadiene, followed by the catalytic isomerization of the resulting terminal diene to internal diene isomers, including this compound.

Step 1: Synthesis of 1,7-Octadiene via Butadiene Hydrodimerization

The selective synthesis of 1,7-octadiene from butadiene is achieved through a hydrodimerization reaction. This process involves the dimerization of two butadiene molecules with the concurrent addition of a hydrogen source, typically facilitated by a palladium catalyst. Formic acid is a commonly used and effective hydrogen donor in this transformation.

Catalytic System and Reaction Mechanism

The palladium-catalyzed hydrodimerization of butadiene is believed to proceed through a mechanism involving palladium-hydride intermediates. The catalytic cycle is initiated by the formation of a palladium(0) species, which then coordinates with butadiene molecules. Oxidative coupling of two butadiene molecules leads to a bis-π-allyl palladium complex. The subsequent steps involve the reaction with the hydrogen donor (formic acid) to generate a palladium hydride species, which then participates in the reductive elimination to yield 1,7-octadiene and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Hydrodimerization

The following protocol is adapted from documented procedures for the synthesis of 1,7-octadiene.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tributylphosphine (PBu₃)

-

Formic acid (HCOOH)

-

Triethylamine (B128534) (NEt₃)

-

Butadiene

-

Solvent (e.g., Acetonitrile)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with palladium(II) acetate and the phosphine (B1218219) ligand in the chosen solvent.

-

Addition of Reagents: Add the solvent, formic acid, and triethylamine to the autoclave.

-

Introduction of Butadiene: Cool the autoclave to a low temperature (e.g., -20 °C) and condense a known amount of liquid butadiene into the vessel.

-

Reaction: Seal the autoclave, and heat the mixture to the desired reaction temperature (e.g., 70-100 °C) with vigorous stirring. Maintain the reaction for the specified time.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and selectivity. The product, 1,7-octadiene, can be isolated by fractional distillation.

Quantitative Data for Hydrodimerization

The following table summarizes typical reaction conditions and results for the synthesis of 1,7-octadiene.

| Parameter | Value | Reference |

| Catalyst | Palladium Acetate | U.S. Patent 4,377,719 |

| Ligand | Tertiary Phosphine | U.S. Patent 4,377,719 |

| Hydrogen Donor | Formic Acid | U.S. Patent 4,377,719 |

| Base | Strong Base (e.g., Carbonates) | U.S. Patent 4,377,719 |

| Solvent | Aromatic or Aliphatic Hydrocarbons | U.S. Patent 4,377,719 |

| Temperature | 40 - 160 °C | U.S. Patent 4,377,719 |

| Pressure | Sufficient to maintain liquid phase | U.S. Patent 4,377,719 |

| Butadiene Conversion | > 75% | U.S. Patent 4,377,719 |

| Selectivity to 1,7-Octadiene | > 80% | U.S. Patent 4,377,719 |

Step 2: Isomerization of 1,7-Octadiene to this compound

The conversion of 1,7-octadiene to the desired this compound is achieved through a double bond isomerization reaction. This transformation is typically catalyzed by transition metal complexes, with ruthenium, iron, and palladium being the most studied. The isomerization process often results in a mixture of octadiene isomers, and achieving high selectivity for this compound can be challenging due to the thermodynamic stability of other isomers.

Catalytic Systems and Reaction Mechanisms

The isomerization of terminal alkenes to internal alkenes by transition metal catalysts generally proceeds via one of two primary mechanisms: the hydride addition-elimination mechanism or the π-allyl mechanism.

-

Hydride Addition-Elimination: This mechanism involves the addition of a metal hydride across the double bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon regenerates the metal hydride and releases the isomerized alkene.

-

π-Allyl Mechanism: This pathway involves the abstraction of an allylic hydrogen from the alkene to form a π-allyl metal hydride intermediate. Re-addition of the hydride to the other terminus of the allyl system results in the isomerized alkene.

Experimental Protocol: Ruthenium-Catalyzed Isomerization of 1,7-Octadiene

The following is a general protocol for the isomerization of 1,7-octadiene using a ruthenium catalyst.

Materials:

-

Ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃, Grubbs' catalysts)

-

1,7-Octadiene

-

Solvent (e.g., Toluene, THF)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions.

Procedure:

-

Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Charge the flask with the ruthenium catalyst and the solvent.

-

Reaction: Add 1,7-octadiene to the catalyst solution. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

-

Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC. Once the desired conversion is reached, cool the reaction to room temperature. The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel. The solvent and unreacted starting material can be removed under reduced pressure, and the resulting mixture of octadiene isomers can be analyzed and separated by fractional distillation if required.

Quantitative Data for Isomerization of 1,7-Octadiene

The isomerization of 1,7-octadiene typically yields a mixture of products. The distribution of these products is highly dependent on the catalyst, ligands, temperature, and reaction time. Achieving high selectivity for this compound is a significant challenge, as thermodynamically more stable conjugated dienes or other internal dienes are often formed.

| Catalyst System | Substrate | Major Products | Comments |

| Ruthenium-based | 1,7-Octadiene | Mixture of octadiene isomers | Often leads to a thermodynamic mixture of products. |

| Iron-based | 1,7-Octadiene | Mixture of octadiene isomers | Can be a more cost-effective alternative to noble metals. |

| Palladium/Nickel-based | 1,7-Octadiene | Mixture of octadiene isomers, including 2,6-octadiene | Can be prone to side reactions like cyclization. |

Note: Specific quantitative data for the selective formation of this compound is scarce in the literature, as the isomerization often leads to complex mixtures.

Experimental Workflow

The overall workflow for the synthesis of this compound from butadiene can be visualized as a two-stage process, each with its own reaction and purification steps.

Conclusion

The synthesis of this compound from butadiene is a multi-step process that highlights both the versatility of butadiene as a starting material and the challenges in controlling the selectivity of catalytic reactions. The palladium-catalyzed hydrodimerization of butadiene provides an efficient route to 1,7-octadiene. The subsequent isomerization of 1,7-octadiene to this compound is feasible but often results in a mixture of isomers. Further research into more selective isomerization catalysts is needed to improve the overall efficiency and yield of this compound. This guide provides a foundational understanding of the current synthetic strategies and a basis for further process development and optimization.

Spectroscopic Profile of 1,5-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-octadiene, a non-conjugated diene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles for alkenes to offer a valuable resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from vinylic, allylic, and alkyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H1, H8 (CH₂) | ~4.9 - 5.1 | Multiplet |

| H2, H7 (CH) | ~5.7 - 5.9 | Multiplet |

| H3, H6 (CH₂) | ~2.0 - 2.2 | Multiplet |

| H4, H5 (CH₂) | ~1.3 - 1.5 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1, C8 | ~114 - 116 |

| C2, C7 | ~138 - 140 |

| C3, C6 | ~33 - 35 |

| C4, C5 | ~28 - 30 |

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in this compound, the C=C double bonds and C-H bonds, give rise to characteristic absorption and scattering bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3080 - 3010 | 3080 - 3010 | Medium |

| C-H Stretch (sp³) | 2960 - 2850 | 2960 - 2850 | Strong |

| C=C Stretch | 1645 - 1635 | 1645 - 1635 | Medium (IR), Strong (Raman) |

| =C-H Bend (out-of-plane) | 1000 - 910 | Weak/Inactive | Strong |

| C-H Bend (sp³) | 1465 - 1375 | 1465 - 1375 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the salt plates or the solvent.

-

Place the sample in the beam path.

-

Record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Raman Spectroscopy

Sample Preparation:

-

Place the neat liquid sample in a glass capillary tube or a cuvette.

Data Acquisition:

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Procedure:

-

Focus the laser beam onto the sample.

-

Collect the scattered light at a 90° or 180° angle.

-

Pass the scattered light through a filter to remove the Rayleigh scattering.

-

Record the Raman spectrum using a CCD detector.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

An In-depth Technical Guide to the Classification of 1,5-Octadiene as an Isolated Diene

This technical guide provides a comprehensive overview of 1,5-octadiene, focusing on its classification as an isolated diene. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, reactivity, and relevant experimental considerations.

Classification of this compound

Dienes are hydrocarbons that contain two carbon-carbon double bonds. Their classification depends on the relative position of these double bonds within the molecule. There are three main classes of dienes: cumulated, conjugated, and isolated.

-

Cumulated Dienes (Allenes): The double bonds are adjacent to each other.

-

Conjugated Dienes: The double bonds are separated by a single carbon-carbon bond.

-

Isolated Dienes: The double bonds are separated by two or more single carbon-carbon bonds.

This compound has its double bonds at the first and fifth carbon positions. The double bonds are separated by three single bonds (C2-C3, C3-C4, and C4-C5). Therefore, this compound is classified as an isolated diene . This separation means that the two π systems of the double bonds do not interact with each other through conjugation.

An In-depth Technical Guide on the Thermal Rearrangement of 1,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

The thermal rearrangement of 1,5-octadiene serves as a fundamental example of the Cope rearrangement, a powerful[1][1]-sigmatropic shift in organic synthesis. This guide provides a comprehensive technical overview of this reaction, including its core principles, mechanistic details, quantitative kinetic data, and detailed experimental protocols. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and applying this important transformation.

Core Principles and Mechanism

The thermal rearrangement of this compound is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state.[2] This pericyclic reaction involves the reorganization of six electrons: four π-electrons from the two double bonds and two σ-electrons from the breaking C3-C4 bond. The result is the formation of a new σ-bond between C1 and C6 and a shift of the π-bonds.

The reaction is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting diene and the rearranged product.[2] For unsubstituted this compound, the rearrangement is degenerate, meaning the product is identical to the starting material, resulting in an equilibrium constant (K) of 1.[3] However, for substituted 1,5-octadienes, the equilibrium will favor the more thermodynamically stable isomer.

The mechanism is characterized by a highly ordered, chair-like transition state, which is generally lower in energy than the alternative boat-like transition state due to minimized steric interactions.[2] This preference for the chair geometry dictates the stereochemistry of the newly formed single bond and the geometry of the resulting double bonds. The reaction is therefore highly stereospecific.[2]

Reaction Pathway Diagram

References

The Photochemical Reactivity of 1,5-Octadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical reactivity of 1,5-octadiene, a non-conjugated diene. It explores the primary photochemical transformations, including intramolecular [2+2] cycloadditions, di-π-methane rearrangements, and fragmentation reactions. Detailed experimental protocols for both direct and sensitized photolysis are presented, alongside a summary of the expected photoproducts. Quantitative data, primarily from studies on the closely related 1,5-hexadiene (B165246), is compiled to offer insights into reaction efficiencies. Mechanistic pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, visual representations of the underlying chemical processes. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in leveraging the photochemical properties of 1,5-dienes.

Introduction

Non-conjugated dienes, such as this compound, represent a versatile class of molecules in photochemistry. The presence of two isolated carbon-carbon double bonds within a flexible aliphatic chain allows for a variety of intramolecular photochemical reactions upon excitation with ultraviolet (UV) light. These reactions can lead to the formation of unique and often complex cyclic and bicyclic structures, which are of significant interest in the synthesis of novel organic molecules, including those with potential pharmaceutical applications.

The photochemical behavior of this compound is primarily governed by the way the excited state energy is dissipated. This can occur through several competing pathways, including intramolecular [2+2] cycloaddition, di-π-methane rearrangement, and fragmentation. The distribution of photoproducts is highly dependent on the reaction conditions, such as the wavelength of light used, the presence or absence of a photosensitizer, and the reaction phase (gas or solution). This guide will delve into these aspects to provide a thorough understanding of the photochemical reactivity of this compound.

Key Photochemical Reactions of this compound

The irradiation of this compound can initiate several distinct photochemical transformations. The primary pathways are outlined below.

Intramolecular [2+2] Photocycloaddition

Upon photoexcitation, the two double bonds of this compound can undergo an intramolecular [2+2] cycloaddition to form cyclobutane (B1203170) rings. This can result in two main products: a "straight" adduct, bicyclo[4.2.0]octane, and a "crossed" adduct, bicyclo[2.2.2]octane. The formation of the "crossed" adduct is generally favored in the photochemistry of 1,5-dienes and is an example of the "Rule of Five" in photochemical reactions.[1]

Di-π-Methane Rearrangement

The di-π-methane rearrangement is a common photochemical reaction for molecules containing two π-systems separated by a saturated carbon atom, such as 1,4-dienes. While this compound is a 1,5-diene, certain conformations may allow for a formal 1,2-acyl shift followed by cyclization, characteristic of a di-π-methane type process, to yield vinylcyclopropane (B126155) derivatives. In acyclic dienes, this rearrangement typically proceeds through a singlet excited state.[2]

Fragmentation Reactions

In the presence of a photosensitizer, such as mercury, 1,5-dienes can undergo fragmentation. For the closely related 1,5-hexadiene, mercury-sensitized photolysis leads to the formation of ethylene (B1197577) and 1,3-butadiene. It is plausible that this compound would undergo a similar fragmentation to produce ethylene and 1,3-hexadiene.

Cope Rearrangement (Thermal Process)

It is important to distinguish the photochemical reactions of 1,5-dienes from their thermal rearrangements. The Cope rearrangement is a[3][3]-sigmatropic rearrangement of 1,5-dienes that occurs upon heating, not photochemical irradiation.[4]

Quantitative Data

Quantitative data on the photochemical reactions of this compound is scarce in the literature. However, studies on the analogous 1,5-hexadiene provide valuable insights into the potential product distributions and quantum yields.

| Reaction Condition | Substrate | Product(s) | Quantum Yield (Φ) | Reference |

| Mercury-sensitized gas-phase photolysis (low-pressure Hg lamp) | 1,5-Hexadiene | Ethylene | 0.09 (extrapolated to zero pressure) | |

| 1,3-Butadiene | 0.09 (extrapolated to zero pressure) | |||

| Propene | - | |||

| Hydrogen | - | |||

| Bicyclo[2.1.1]hexane | - | |||

| Bicyclo[2.2.0]hexane | - |

Note: The quantum yield is the number of moles of a product formed per mole of photons absorbed.[5]

Experimental Protocols

The following are generalized experimental protocols for conducting photochemical reactions with this compound. These should be adapted based on the specific goals of the experiment and the available equipment.

General Setup for Photochemical Reactions

A standard photochemical reactor setup consists of a UV light source, a reaction vessel made of quartz or borosilicate glass (depending on the desired wavelength cutoff), a cooling system to maintain a constant temperature, and a means of stirring the reaction mixture.[6]

Protocol for Direct Photolysis of this compound

Objective: To investigate the products of direct UV irradiation of this compound.

Materials:

-

This compound (purified by distillation)

-

Anhydrous solvent (e.g., hexane, cyclohexane, or acetonitrile)

-

Photochemical reactor with a quartz immersion well and a medium-pressure mercury lamp

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

-

Nuclear magnetic resonance (NMR) spectrometer for structural elucidation

Procedure:

-

Prepare a dilute solution of this compound (e.g., 0.01-0.1 M) in the chosen anhydrous solvent.

-

Transfer the solution to the quartz reaction vessel.

-

Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited states.

-

Assemble the photochemical reactor, ensuring the cooling system is operational to maintain a constant temperature (e.g., 20-25 °C).

-

Turn on the UV lamp and irradiate the solution with stirring for a set period (e.g., 1-24 hours). Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.

-

After the desired conversion is reached, or after the set time, turn off the lamp.

-

Carefully remove the solvent under reduced pressure.

-

Analyze the crude product mixture by GC-MS and NMR to identify the photoproducts.

-

If necessary, separate the products by column chromatography or preparative GC.

Protocol for Sensitized Photolysis of this compound

Objective: To investigate the products of the triplet-sensitized photolysis of this compound.

Materials:

-

Same as for direct photolysis

-

Photosensitizer (e.g., acetone (B3395972), acetophenone, or benzophenone)

Procedure:

-

Prepare a solution of this compound and the chosen photosensitizer in an appropriate solvent. The concentration of the sensitizer should be sufficient to absorb the majority of the incident light (e.g., 0.1-1 M acetone).

-

Use a borosilicate glass reaction vessel if using a sensitizer that absorbs above 300 nm (e.g., benzophenone) to filter out shorter wavelengths. For acetone sensitization, a quartz vessel can be used.

-

Follow steps 3-9 from the direct photolysis protocol.

Reaction Mechanisms and Pathways

The photochemical reactions of this compound proceed through distinct mechanistic pathways, which determine the final product distribution.

Intramolecular [2+2] Cycloaddition Pathway

Di-π-Methane Rearrangement Pathway

Mercury-Sensitized Fragmentation Pathway (Analogous to 1,5-Hexadiene)

Conclusion

The photochemical reactivity of this compound offers a rich landscape of chemical transformations, providing access to a variety of cyclic and bicyclic structures. While quantitative data for this compound itself is limited, studies on analogous systems, particularly 1,5-hexadiene, offer valuable predictive insights. The choice between direct and sensitized irradiation provides a powerful tool to control the reaction pathways, favoring either intramolecular cycloadditions and rearrangements or fragmentation processes. The experimental protocols and mechanistic diagrams presented in this guide serve as a foundational resource for researchers looking to explore and exploit the synthetic potential of this compound photochemistry. Further research is warranted to fully elucidate the quantum yields and product distributions for the photochemical reactions of this compound under various conditions, which will undoubtedly expand its utility in the synthesis of complex organic molecules.

References

The Cope Rearrangement: A Comprehensive Technical Guide to a Cornerstone of Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes, stands as a powerful and elegant transformation in the arsenal (B13267) of synthetic organic chemistry. Its ability to form carbon-carbon bonds with high stereospecificity has rendered it invaluable in the construction of complex molecular architectures, including those found in numerous natural products and pharmaceutically active compounds. This technical guide provides an in-depth exploration of the core mechanism of the Cope rearrangement, its key variants, and its practical application, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Mechanism and Stereochemistry

Discovered by Arthur C. Cope, this pericyclic reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[2][3] The rearrangement is governed by the principles of orbital symmetry, being a thermally allowed [π2s + σ2s + π2s] process.[2]

The transition state of the Cope rearrangement is of paramount importance in determining the stereochemical outcome of the reaction. While both chair-like and boat-like transition states are possible, the chair conformation is generally favored due to lower steric interactions.[3][4] This preference for a chair-like transition state leads to a high degree of stereospecificity, where the stereochemistry of the starting material dictates that of the product.[3][4] For instance, the rearrangement of meso-3,4-dimethyl-1,5-hexadiene yields (E,E)-2,6-octadiene, while the racemic mixture gives a mixture of (E,Z)- and (Z,Z)-2,6-octadiene, consistent with a chair-like transition state.[4]

dot

Figure 1. General mechanism of the Cope rearrangement via a chair-like transition state.

Factors Influencing the Cope Rearrangement

The facility of the Cope rearrangement is influenced by several factors:

-

Temperature: Being a thermal process, higher temperatures are generally required to overcome the activation barrier.[5]

-

Substituents: The electronic nature and position of substituents on the 1,5-diene skeleton can significantly impact the reaction rate. Electron-donating groups at C2 and C5 and electron-withdrawing groups at C3 and C4 generally accelerate the rearrangement. Phenyl and cyano substituents have been extensively studied, and their effects can be cooperative or competitive depending on their positions.[6][7][8]

-

Strain Release: A significant driving force for the rearrangement can be the release of ring strain. For example, cis-1,2-divinylcyclopropanes readily undergo the Cope rearrangement to form cycloheptadienes, driven by the relief of the high strain energy of the three-membered ring.[2][9]

Quantitative Data

The following tables summarize key quantitative data related to the Cope rearrangement, providing a basis for comparison and prediction of reactivity.

Table 1: Activation Parameters for the Cope Rearrangement of Substituted 1,5-Hexadienes

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 250 °C) |

| None | 33.5 | -13.8 | 40.7 |

| 3-Methyl | 32.5 | -14.4 | 40.0 |

| 3,4-Dimethyl (meso) | 30.2 | -15.1 | 38.1 |

| 3,4-Dimethyl (dl) | 35.7 | -11.9 | 41.9 |

| 2,5-Diphenyl | 22.9 | -15.0 | 30.8 |

| 1,3-Diphenyl | 30.1 | -12.1 | 36.4 |

| 2,5-Dicyano | Not reported | Not reported | Lowered barrier |

Data compiled from various sources, including theoretical calculations and experimental measurements.[6][8]

Table 2: Relative Rate Acceleration in Oxy-Cope Rearrangements

| Reaction | Conditions | Approximate Rate Acceleration |

| Neutral Oxy-Cope | Thermal | 1 |

| Anionic Oxy-Cope | Base (e.g., KH) | 10¹⁰ - 10¹⁷ |

The anionic oxy-Cope rearrangement exhibits a dramatic rate enhancement due to the formation of a potassium alkoxide intermediate.[10][11]

Key Variants of the Cope Rearrangement

Oxy-Cope Rearrangement

The oxy-Cope rearrangement is a powerful variant where a hydroxyl group is present at the C3 or C4 position of the 1,5-diene. The initial rearrangement product is an enol, which tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force and rendering the reaction essentially irreversible.[3]

A significant advancement in this area is the anionic oxy-Cope rearrangement .[12] Deprotonation of the hydroxyl group with a strong base, such as potassium hydride (KH), to form an alkoxide dramatically accelerates the reaction, often allowing it to proceed at or below room temperature.[11]

Aza-Cope Rearrangement

The aza-Cope rearrangement involves the-s[1][1]igmatropic rearrangement of 1,5-dienes containing a nitrogen atom in the backbone. A[13] particularly useful application is the aza-Cope-Mannich reaction , a tandem sequence where the aza-Cope rearrangement of an amino-substituted 1,5-diene generates an enol and an iminium ion. T[14][15]hese intermediates then undergo an intramolecular Mannich cyclization to form nitrogen-containing heterocycles, often with high stereocontrol. T[13][14]his powerful cascade reaction has been instrumental in the total synthesis of complex alkaloids like strychnine (B123637) and gelsemine.

Figure 3. Logical workflow of the aza-Cope-Mannich reaction.

Experimental Protocols

General Procedure for a Thermal Cope Rearrangement

A solution of the 1,5-diene in a high-boiling, inert solvent (e.g., decalin or 1,2-dichlorobenzene) is heated to reflux (typically 150-250 °C) in a sealed tube or under an inert atmosphere for several hours to days. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol

Materials:

-

1,5-dien-3-ol

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

18-crown-6 (B118740) (optional, but often beneficial)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 1,5-dien-3-ol and anhydrous THF.

-

If used, add 18-crown-6 (typically 0.1-1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add potassium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

[3]#### Aza-Cope-Mannich Reaction for the Synthesis of a Pyrrolidine (B122466) Derivative

Materials:

-

Amino alcohol precursor

-

Paraformaldehyde

-

Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask containing the amino alcohol precursor, add the anhydrous solvent and a drying agent such as anhydrous Na₂SO₄.

-

Add paraformaldehyde (typically in excess).

-

Heat the reaction mixture to the required temperature (often 80-110 °C) and stir under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to afford the desired pyrrolidine derivative.

[14]### Applications in Drug Development and Natural Product Synthesis

The stereospecificity and reliability of the Cope rearrangement and its variants have made them indispensable tools in the synthesis of complex molecules with defined stereochemistry.

Synthesis of (±)-Periplanone B

The total synthesis of (±)-periplanone B, the sex pheromone of the American cockroach, by W. Clark Still, famously employed an anionic oxy-Cope rearrangement as the key step to construct the ten-membered ring core of the molecule.

[16]dot

Figure 4. Key steps in the synthesis of (±)-Periplanone B.

Synthesis of (±)-Gelsemine and (–)-Strychnine

The aza-Cope-Mannich reaction has been elegantly applied in the total syntheses of the complex alkaloids (±)-gelsemine and (–)-strychnine by Larry E. Overman and his group. I[1][14][17]n these syntheses, the tandem reaction sequence is used to construct key heterocyclic ring systems with precise stereochemical control, demonstrating the power of this methodology in assembling intricate molecular frameworks.

The Cope rearrangement, in its various forms, continues to be a cornerstone of modern organic synthesis. Its predictable stereochemical outcome, coupled with the development of highly efficient variants like the anionic oxy-Cope and aza-Cope-Mannich reactions, ensures its continued relevance in the synthesis of complex molecules for applications in materials science, and particularly in drug discovery and development. A thorough understanding of its mechanism, influencing factors, and experimental nuances is crucial for any researcher aiming to leverage this powerful transformation.

References

- 1. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 10. Cope Rearrangement [organic-chemistry.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Computational Stability Analysis of 1,5-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to assess the conformational stability of 1,5-octadiene. While direct, in-depth computational studies on this specific non-conjugated diene are not extensively published, this document outlines a robust, standard-of-care approach based on well-established quantum chemical methods. By leveraging insights from computational analyses of analogous acyclic dienes, this guide details the necessary protocols to perform a thorough conformational analysis, presenting expected outcomes and data in a clear, structured format for easy interpretation and application in research and development.

Introduction to this compound and the Importance of Conformational Stability

This compound is an acyclic, non-conjugated diene with significant conformational flexibility due to the rotation around its single carbon-carbon bonds. The spatial arrangement of its two double bonds can influence its reactivity, physical properties, and its role as a ligand in organometallic chemistry or as a monomer in polymerization reactions. Understanding the relative stabilities of its various conformers is crucial for predicting its behavior in chemical reactions and for the rational design of molecules with desired properties.

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of flexible molecules like this compound, allowing for the identification of stable conformers and the quantification of their relative energies. Density Functional Theory (DFT) has emerged as a particularly effective method for balancing computational cost and accuracy in such studies.

Computational Methodology

A rigorous computational investigation of this compound's conformational landscape involves a multi-step process designed to identify all significant low-energy conformers and accurately calculate their relative stabilities.

Conformational Search

The initial and most critical step is a comprehensive search for all possible conformers. Due to the number of rotatable bonds in this compound, a systematic grid scan of the potential energy surface is computationally demanding. A more efficient approach involves a stochastic or molecular mechanics-based search followed by quantum mechanical optimization.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: A starting 3D structure of this compound is generated using a molecular builder.

-

Force Field-Based Conformational Search: A molecular mechanics force field (e.g., MMFF94) is employed to perform a conformational search. This can be achieved using software packages that implement Monte Carlo or systematic search algorithms to explore the torsional space of the molecule. This step generates a large number of potential conformers.

-

Clustering and Selection: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative structure from each cluster is selected for further analysis.

-

Semi-Empirical Pre-Optimization: The selected unique conformers are then subjected to a preliminary geometry optimization using a computationally less expensive semi-empirical method (e.g., PM7) to refine the structures and energies.

-

DFT Optimization: The lowest energy conformers from the semi-empirical optimization are then fully optimized at a higher level of theory, typically using Density Functional Theory (DFT).

Quantum Chemical Calculations

The heart of the stability analysis lies in the quantum chemical calculations that provide accurate energies and geometries for the identified conformers.

Experimental Protocol: DFT Calculations

-

Software: All DFT calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules and is a suitable choice for this study. The 6-31G(d) basis set provides a good balance between accuracy and computational cost for geometry optimizations.

-

Geometry Optimization: The geometry of each pre-optimized conformer is fully optimized without any symmetry constraints using the B3LYP/6-31G(d) level of theory. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is located.

-

Frequency Calculations: Following each successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).

Data Presentation and Analysis

The primary outputs of the computational study are the optimized geometries and the corresponding electronic energies, enthalpies, and Gibbs free energies of the various conformers of this compound. This quantitative data should be organized into a clear and structured table for easy comparison.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | Description of Conformation | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | Extended, anti-anti | 0.00 | 0.00 | 0.00 |

| Conf-2 | Gauche-anti | 0.65 | 0.62 | 0.75 |

| Conf-3 | Anti-gauche | 0.65 | 0.62 | 0.75 |

| Conf-4 | Gauche-gauche | 1.30 | 1.25 | 1.55 |

| Conf-5 | Folded, syn-gauche | 2.50 | 2.40 | 2.80 |

Note: The data presented in this table is illustrative and represents plausible values for the relative stabilities of this compound conformers based on general principles of conformational analysis. The actual values would be obtained from the computational protocol described above.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)

| Parameter | Value |

| C1-C2 Bond Length | 1.50 Å |

| C2-C3 Bond Length | 1.34 Å |

| C3-C4 Bond Length | 1.51 Å |

| C4-C5 Bond Length | 1.54 Å |

| C1-C2-C3-C4 Dihedral Angle | 179.8° |

| C4-C5-C6-C7 Dihedral Angle | 179.5° |

Note: These geometric parameters are for the illustrative lowest energy conformer and would be obtained directly from the optimized coordinates of the DFT calculations.

Visualization of Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical progression of the study.

Caption: Computational workflow for the conformational analysis of this compound.

Signaling Pathways and Logical Relationships

The stability of different conformers can be thought of as a landscape of energy minima connected by transition states. The logical relationship between these states can be visualized.

Caption: Interconversion pathways between conformers of this compound.

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for the analysis of the conformational stability of this compound. By following the detailed protocols for conformational searching and quantum chemical calculations using Density Functional Theory, researchers can obtain reliable data on the relative energies and geometries of the various conformers. The structured presentation of this data, as demonstrated in the illustrative tables, facilitates a clear understanding of the conformational landscape of this flexible diene. The provided workflow and logical relationship diagrams offer a visual framework for planning and interpreting such computational studies. The insights gained from this type of analysis are invaluable for predicting the chemical behavior of this compound and for its application in various fields of chemical science and drug development.

Synthetic Routes to 1,5-Octadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to 1,5-octadiene, a valuable diene in organic synthesis. The content herein details methodologies for key synthetic strategies, including transition metal-catalyzed dimerization of butadiene, coupling reactions of allylic precursors via Grignard reagents, the Wittig reaction, and olefin metathesis. This document is intended to serve as a practical resource for researchers in academic and industrial settings, providing detailed experimental protocols, comparative data, and mechanistic insights to facilitate the synthesis of this important hydrocarbon.

Dimerization of 1,3-Butadiene (B125203)

The dimerization of 1,3-butadiene is a primary industrial route to C8 hydrocarbons. However, the direct and selective synthesis of linear this compound is challenging, with cyclic isomers being the predominant products. Catalytic systems based on nickel and palladium have been extensively studied to control the selectivity of this transformation.

Nickel-Catalyzed Cyclodimerization

Nickel-based catalysts, often in the presence of phosphine (B1218219) or phosphite (B83602) ligands, are highly effective for the cyclodimerization of butadiene to 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH). While not a direct route to linear this compound, the high efficiency of this process makes it a cornerstone of industrial C8 chemistry.

Experimental Protocol: Nickel-Catalyzed Cyclodimerization of Butadiene

-

Catalyst System: A typical catalyst system involves a nickel(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], and a phosphine or phosphite ligand. A Ni-Al-P ternary system has also been reported for this purpose.

-

Reaction Conditions: The reaction is typically carried out in a solvent such as toluene (B28343) under an inert atmosphere (e.g., nitrogen). The reaction temperature is generally maintained between 90°C and 110°C. As the cyclization is exothermic, efficient heat exchange is crucial.

-

Procedure: Under a nitrogen atmosphere, a solution of the nickel catalyst and ligand in toluene is prepared in a reaction vessel. Butadiene is then introduced into the reactor, and the mixture is circulated between the reactor and a heat exchanger to control the temperature. The reaction progress is monitored by gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is deactivated. The product mixture is then subjected to fractional distillation to separate the desired 1,5-cyclooctadiene from other oligomers and unreacted butadiene.

Quantitative Data: Nickel-Catalyzed Butadiene Dimerization

| Catalyst System | Solvent | Temperature (°C) | Butadiene Conversion (%) | Product Distribution (%) |

| Ni-Al-P ternary system | Toluene | 90-110 | 95.3 | 1,5-Cyclooctadiene: 84.2, 4-Vinylcyclohexene: 11.3, Trimers: 4.5 |

Reaction Pathway: Nickel-Catalyzed Butadiene Cyclodimerization

Caption: Nickel-catalyzed cyclodimerization of butadiene.

Coupling of Allylic Precursors via Grignard Reagents

The coupling of allylic halides with magnesium to form a Grignard reagent, followed by a coupling reaction, provides a direct route to 1,5-dienes. This method is particularly useful for laboratory-scale synthesis. The Wurtz-type coupling of allyl halides with sodium metal is a related but often lower-yielding alternative.

Experimental Protocol: Synthesis of 1,5-Hexadiene (B165246) via Grignard Reagent (Analogous for this compound)

This procedure for the synthesis of 1,5-hexadiene can be adapted for this compound by using a C4 allylic halide. However, the self-coupling of allylmagnesium bromide is a known side reaction that produces 1,5-hexadiene.

-

Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether, calcium chloride drying tube.

-

Procedure:

-

A dry three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

The flask is charged with a large excess of magnesium turnings and anhydrous diethyl ether.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the stirred mixture. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. To minimize the formation of 1,5-hexadiene as a byproduct, the temperature should be kept below the boiling point of the ether.[1]

-

After the addition is complete, the mixture is stirred for an additional hour.

-

The resulting Grignard solution is carefully decanted from the excess magnesium.

-

To induce coupling to form 1,5-hexadiene (or this compound from the corresponding C4 Grignard reagent), the reaction can be promoted by the addition of a suitable catalyst or by controlling the reaction conditions to favor the Wurtz-type coupling. In the absence of a specific protocol for this compound, this step would require optimization.

-

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The product is then purified by fractional distillation.

Quantitative Data: Synthesis of 8-Chloro-1-octene (Illustrative of C-C Coupling)

| Reactants | Product | Yield (%) |

| Allylmagnesium bromide, 1-bromo-5-chloropentane (B104276) | 8-Chloro-1-octene | 86 |

Reaction Pathway: Grignard Coupling of Allyl Halides

Caption: Synthesis of 1,5-dienes via Grignard coupling.

Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. For the synthesis of this compound, a plausible route involves the reaction of 4-pentenal (B109682) with an allylic phosphonium ylide.

Experimental Protocol: Wittig Synthesis of an Alkene (General Procedure)

-

Ylide Preparation:

-

An allylic halide (e.g., allyl bromide) is reacted with triphenylphosphine (B44618) in a suitable solvent to form the corresponding phosphonium salt.

-

The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide) in an anhydrous solvent (e.g., THF or ethanol) to generate the phosphorus ylide.[2][3][4]

-

-

Wittig Reaction:

-

The aldehyde (e.g., 4-pentenal) is added to the solution of the ylide at a controlled temperature (often at or below room temperature).

-

The reaction mixture is stirred for a period of time, typically from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).[5][6][7]

-

-

Work-up and Purification:

-

The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.[8][9]

-

Quantitative Data: Wittig Reaction

The yield of the Wittig reaction is highly dependent on the specific substrates and reaction conditions. For non-stabilized ylides, yields are generally good, but a mixture of E/Z isomers may be obtained.

| Aldehyde | Ylide | Product | Yield (%) | E/Z Ratio |

| 4-Pentenal | Allyltriphenylphosphorane | This compound | Data not available | Data not available |

Reaction Pathway: Wittig Reaction for this compound Synthesis

Caption: Wittig synthesis of this compound.

Olefin Metathesis

Olefin metathesis offers a powerful and atom-economical approach to the synthesis of alkenes. For the preparation of this compound, a cross-metathesis reaction between two appropriate shorter-chain alkenes is a viable strategy.

Experimental Protocol: Olefin Cross-Metathesis (General Procedure)

-

Catalyst: A ruthenium-based catalyst, such as a Grubbs' first or second-generation catalyst, is commonly employed due to its high functional group tolerance and stability.[10]

-

Reactants: To synthesize this compound, a potential cross-metathesis could involve 1-pentene (B89616) and 1-butene. However, this would lead to a statistical mixture of products. A more controlled approach would be necessary, possibly involving a reactant with a less reactive double bond to favor the desired cross-product.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene under an inert atmosphere. The reaction temperature can range from room temperature to reflux, depending on the catalyst and substrates. The evolution of a gaseous byproduct (e.g., ethene) drives the reaction to completion.[11][12]

-

Procedure:

-

The catalyst is dissolved in the solvent in a reaction vessel under an inert atmosphere.

-

The alkene substrates are then added to the catalyst solution.

-

The reaction mixture is stirred at the desired temperature, and the progress is monitored by GC.

-

-

Work-up and Purification: Upon completion, the catalyst is removed, often by filtration through a silica gel plug. The solvent is then evaporated, and the product is purified by distillation or column chromatography.

Quantitative Data: Olefin Cross-Metathesis

The yield and selectivity of cross-metathesis reactions are highly dependent on the relative reactivity of the olefin partners. For simple terminal alkenes, a statistical mixture of products is often obtained.

| Alkene 1 | Alkene 2 | Product | Yield (%) | Selectivity |

| 1-Pentene | 1-Butene | This compound | Data not available | Statistical mixture expected |

Reaction Pathway: Olefin Cross-Metathesis

Caption: General mechanism of olefin cross-metathesis.

Conclusion

The synthesis of this compound can be approached through several distinct methodologies. While the direct dimerization of butadiene presents challenges in controlling selectivity towards the linear 1,5-isomer, it remains a significant industrial process for related C8 compounds. For laboratory-scale synthesis, the coupling of allylic Grignard reagents and the Wittig reaction offer more direct and controllable, albeit less atom-economical, routes. Olefin cross-metathesis represents a modern and potentially efficient alternative, although achieving high selectivity can be a challenge. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the required purity of the final product. Further research into selective catalysts for the linear dimerization of butadiene could provide a more direct and industrially viable route to this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. open.bu.edu [open.bu.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Olefin metathesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Acyclic Diene Metathesis (ADMET) Polymerization of 1,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,5-octadiene. This document is intended to be a valuable resource for professionals in research and drug development, offering insights into the synthesis of unsaturated polyolefins with potential applications in materials science and as scaffolds in drug delivery systems.

Introduction to ADMET Polymerization

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a small volatile byproduct, typically ethylene (B1197577).[1] This polymerization technique is distinguished from other methods like ring-opening metathesis polymerization (ROMP), which is a chain-growth addition process driven by ring strain relief.[1] The primary driving force for ADMET is the entropically favorable release of ethylene gas, which shifts the reaction equilibrium towards the formation of high molecular weight polymers.[1]

The versatility of ADMET lies in its tolerance to a wide variety of functional groups and the high degree of control it offers over the polymer architecture.[1] The resulting polymers contain double bonds in the backbone, which can be either cis or trans, with the specific ratio being dependent on the monomer and the catalyst employed.[1] These unsaturated polymers can be further modified, for instance, through hydrogenation to produce precisely linear polyethylene-like materials.

The first successful ADMET polymerizations were reported in 1991, demonstrating the synthesis of 1,4-polybutadiene from 1,5-hexadiene (B165246) and poly(octenylene) from 1,9-decadiene.[1] These pioneering efforts paved the way for the synthesis of a diverse range of polymers with applications in advanced materials and biomedical fields.

The ADMET Polymerization of this compound

The ADMET polymerization of this compound results in the formation of a poly(1,3-butadiene-co-ethylethylene) structure with the concurrent release of ethylene. This reaction is catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts, which are known for their high activity and functional group tolerance. The choice of catalyst can influence the reaction kinetics and the stereochemistry of the resulting polymer.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the ADMET polymerization of α,ω-dienes, including data from the foundational work on 1,5-hexadiene and 1,9-decadiene, which serve as valuable benchmarks for the polymerization of this compound.

| Parameter | 1,5-Hexadiene | This compound (Representative) | 1,9-Decadiene |

| Catalyst | Tungsten(VI) hexachloride/Ethylaluminum dichloride | Grubbs First Generation (G1) | Tungsten(VI) hexachloride/Ethylaluminum dichloride |

| Monomer:Catalyst Ratio | Not specified | ~500:1 - 1000:1 | Not specified |

| Temperature (°C) | Room Temperature | 25 - 50 | Room Temperature |

| Reaction Time (h) | Not specified | 12 - 48 | Not specified |

| Monomer Conversion (%) | >95 | >95 | >95 |

| Polymer Structure | 1,4-polybutadiene | poly(1,3-butadiene-co-ethylethylene) | Poly(octenylene) |

| Weight Average MW (Mw, g/mol ) | 28,000[1] | 20,000 - 50,000 | 108,000[1] |

| Polydispersity Index (PDI) | ~2.0 | ~1.8 - 2.2 | ~2.0 |

| Double Bond Geometry | >70% trans[1] | Predominantly trans | >90% trans[1] |

Note: Representative data for this compound is based on typical results for ADMET polymerization of similar α,ω-dienes and may vary depending on specific experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the ADMET polymerization of this compound.

4.1. Materials

-